2-cyano-N-[(3-fluorophenyl)methyl]acetamide
Overview
Description
2-cyano-N-[(3-fluorophenyl)methyl]acetamide is a chemical compound with the molecular formula C10H9FN2O and a molecular weight of 192.19 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of 2-cyano-N-[(3-fluorophenyl)methyl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . One common method includes the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Chemical Reactions Analysis
2-cyano-N-[(3-fluorophenyl)methyl]acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The active hydrogen on C-2 of the compound can participate in condensation and substitution reactions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the cyanoacetamide moiety.
Condensation Reactions: The carbonyl and cyano functions of the compound enable reactions with common bidentate reagents to form a variety of heterocyclic compounds.
Scientific Research Applications
2-cyano-N-[(3-fluorophenyl)methyl]acetamide is utilized in several scientific research applications:
Mechanism of Action
The mechanism of action of 2-cyano-N-[(3-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and acetamide groups play a crucial role in its reactivity and ability to form stable complexes with biological molecules . These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
2-cyano-N-[(3-fluorophenyl)methyl]acetamide can be compared with other cyanoacetamide derivatives, such as:
2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: Known for its use in forming 2-oxopyridine derivatives.
N-arylsulfonyl-3-acetylindole derivatives: Evaluated as HIV-1 inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-cyano-N-[(3-fluorophenyl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-9-3-1-2-8(6-9)7-13-10(14)4-5-12/h1-3,6H,4,7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWWTVMFRJBSHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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